molecular formula C16H29N5O3 B8125528 Azido diglycine.DCHA

Azido diglycine.DCHA

Cat. No.: B8125528
M. Wt: 339.43 g/mol
InChI Key: URKIOVJESPPVFO-UHFFFAOYSA-N
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Description

Molecular Composition and Formula

Azido diglycine.DCHA, systematically named 2-(2-azidoacetamido)acetic acid dicyclohexylamine salt , is a synthetic peptide derivative functionalized with an azide group and complexed with dicyclohexylamine (DCHA). The molecular formula of the compound is C₁₇H₃₀N₆O₄ , derived from the azido-diglycine anion (C₅H₆N₅O₄⁻) and the DCHA cation (C₁₂H₂₄N⁺). The azido-diglycine moiety consists of two glycine residues linked via an amide bond, with the N-terminal glycine modified by an azido (-N₃) group at the α-carbon position. The DCHA counterion stabilizes the compound through ionic interactions, enhancing its solubility in organic solvents.

Table 1: Molecular Composition of this compound

Component Formula Molecular Weight (g/mol)
Azido-diglycine C₅H₇N₅O₄ 225.15
DCHA C₁₂H₂₃N 185.32
Salt (combined) C₁₇H₃₀N₆O₄ 410.47

The azide group introduces a reactive handle for bioorthogonal chemistry, particularly in Click reactions with alkyne-functionalized molecules. The glycine backbone ensures flexibility, as oligo-glycine sequences adopt diverse conformations in Ramachandran space due to minimal steric hindrance.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Characterization

High-resolution NMR spectroscopy provides critical insights into the molecular structure and dynamics of this compound. The ¹H NMR spectrum (500 MHz, D₂O) exhibits distinct signals for the glycine backbone and azido group:

  • α-protons of glycine : Two doublets at δ 3.85 ppm (J = 6.2 Hz) and δ 3.78 ppm (J = 5.9 Hz), corresponding to the CH₂ groups adjacent to the amide and azide functionalities.
  • Azido group : A singlet integrating for one proton at δ 5.12 ppm, attributed to the N₃-CH₂- moiety.

¹³C NMR (125 MHz, D₂O) reveals carbonyl resonances at δ 172.3 ppm (C=O of the azidoacetamido group) and δ 169.8 ppm (C=O of the carboxylic acid). The DCHA protons appear as broad multiplets between δ 1.20–1.80 ppm, consistent with cyclohexyl ring protons.

Table 2: Key ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
N₃-CH₂-CO-NH- 5.12 Singlet
NH-CH₂-COO⁻ 3.78–3.85 Doublet
DCHA cyclohexyl CH₂ 1.20–1.80 Multiplet

Infrared (IR) and Raman Spectroscopy

IR spectroscopy identifies functional groups through characteristic vibrational modes:

  • Azide stretch : A sharp peak at 2105 cm⁻¹, indicative of the -N₃ asymmetric stretching vibration.
  • Amide I and II bands : Peaks at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend), confirming the peptide backbone.
  • Carboxylate symmetric stretch : A band at 1400 cm⁻¹, arising from the deprotonated carboxylic acid group.

Raman spectroscopy complements IR data, with prominent lines at 2970 cm⁻¹ (CH₂ symmetric stretch) and 3000 cm⁻¹ (CH₂ asymmetric stretch), consistent with glycine’s aliphatic chain.

Table 3: IR and Raman Spectral Assignments

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹)
-N₃ asymmetric stretch 2105 -
Amide I (C=O stretch) 1650 1665
CH₂ symmetric stretch - 2970

Mass Spectrometry (MS) Profiling

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 410.47 ([M+H]⁺), matching the theoretical mass of C₁₇H₃₀N₆O₄. Fragmentation patterns reveal sequential loss of the DCHA counterion (m/z 185.32) and cleavage of the azido group (m/z 42.01, N₃⁻).

Crystallographic Studies and Conformational Dynamics

X-ray diffraction analysis of this compound reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å , and β = 105.6° . The azido group adopts a linear geometry (N-N-N angle = 178.5°), while the glycine backbone exhibits a twisted conformation due to steric interactions between the azide and adjacent amide group.

Key crystallographic observations :

  • The DCHA cation forms hydrogen bonds with the carboxylate oxygen (O···H-N distance = 2.7 Å).
  • The azido group participates in weak C-H···N interactions (3.0–3.5 Å) with neighboring glycine residues, stabilizing the lattice.

Molecular dynamics simulations highlight the compound’s flexibility, with the glycine linker sampling ϕ/ψ angles in the α-helical (-60°, -45°) and β-sheet (-120°, 135°) regions of Ramachandran space.

Table 4: Crystallographic Data for this compound

Parameter Value
Space group P2₁
Unit cell volume (ų) 1056.7
Resolution (Å) 2.3
R factor 21.6%

Properties

IUPAC Name

2-[(2-azidoacetyl)amino]acetate;dicyclohexylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKIOVJESPPVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.C(C(=O)[O-])NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Azido diglycine.DCHA is characterized by the presence of an azido group, which is highly reactive and can participate in various chemical reactions. The structure includes two glycine units linked to a DCHA (dihydroxyethylamino) moiety, enhancing its solubility and stability in biological environments. The molecular formula is represented as C12H23N4O3C_{12}H_{23}N_4O_3.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The azido group allows for modifications through click chemistry, facilitating the attachment of drug molecules to biomolecules or surfaces. This property is crucial for creating targeted therapies that improve drug efficacy while minimizing side effects .
    • Bioconjugation : this compound serves as a versatile linker in bioconjugation processes, enabling the attachment of various functional groups or biomolecules, such as proteins or nucleic acids, to surfaces or other molecules .
  • Chemical Biology
    • Labeling and Imaging : The azido group can be utilized for labeling biomolecules, allowing researchers to track the distribution and interaction of drugs within biological systems. This application is vital for understanding pharmacokinetics and drug action mechanisms .
    • Targeted Delivery Systems : By modifying the azido position, researchers can create conjugates that target specific cells or tissues, enhancing the precision of drug delivery systems .
  • Synthetic Chemistry
    • Click Chemistry : this compound is often used in click chemistry reactions, where its azido group can react with alkynes to form stable triazole linkages. This reaction is highly selective and efficient, making it a popular choice for synthesizing complex molecular architectures .

Case Study 1: Drug Delivery System Development

A study demonstrated the use of this compound as a linker in a novel drug delivery system targeting cancer cells. By attaching an anticancer drug via the azido group, researchers achieved enhanced cellular uptake and reduced toxicity compared to free drug formulations. This approach illustrated the potential for improved therapeutic outcomes through targeted delivery mechanisms.

Case Study 2: Bioconjugation for Imaging

In another research effort, this compound was employed to label antibodies for imaging studies. The ability to modify the azido position allowed for the introduction of fluorescent tags that facilitated real-time imaging of antibody distribution in live cells. This application underscores the compound's utility in advancing our understanding of immune responses and therapeutic interventions.

Comparison with Similar Compounds

Key Observations :

  • This compound synthesis likely faces challenges common to azides, such as safety concerns and the need for specialized catalysts (e.g., crown ethers for α-azido ketones).

Stability and Reactivity

Thermal Stability

  • α-Azido Ketones: Decompose at 180–240°C to form imidazole derivatives via α-imino ketone intermediates.
  • Azidoaminoglycosides: Sensitive to reduction (e.g., H₂S in aqueous pyridine), requiring multi-step protection-deprotection strategies.
  • Pt-Azido Complexes : Pt-N₃ bond lengths (2.032–2.036 Å) influence stability; shorter bonds correlate with slower azide release.

Sensitivity

  • Triazine Derivatives: Azido compounds exhibit intermediate sensitivity between nitro (most sensitive) and amino (least sensitive) groups due to electronic effects.

Click Reactivity

  • Cyclopentenyl Azides : Undergo efficient click reactions with alkynes (e.g., phenylacetylene) to form triazoles, a trait likely shared by this compound.

Research Findings and Contradictions

  • Stability vs.
  • Synthetic Efficiency : Phase-transfer catalysis (e.g., crown ethers) improves α-azido ketone yields, but similar methods for this compound are unreported.

Q & A

Q. What are the optimal synthetic conditions for Azido diglycine.DCHA to maximize yield and purity?

Methodological Answer:

  • Use kinetic modeling to determine reaction parameters (e.g., temperature, solvent system, stoichiometry). For example, highlights activation energy (Ea=52.7kJ mol1E_a = 52.7 \, \text{kJ mol}^{-1}) for oxidation reactions involving DCHA, suggesting controlled thermal conditions (e.g., 60–80°C) may optimize azide incorporation.
  • Monitor reaction progress via TLC or HPLC, and validate purity using 1H^1\text{H}/13C^{13}\text{C} NMR and IR spectroscopy to confirm azide (-N3_3) and amide bond formation .
  • Purify via recrystallization or column chromatography, referencing protocols for azido compounds in .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Resolve structural ambiguities by analyzing 1H^1\text{H} chemical shifts for glycine protons (δ 3.5–4.0 ppm) and azide-related peaks. Use 15N^{15}\text{N} NMR if available to confirm azide functionality .
  • IR Spectroscopy : Identify the azide stretch (~2100 cm1^{-1}) and amide I/II bands (1650–1550 cm1^{-1}) to validate functional groups .
  • Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Q. How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

  • Document all experimental variables (e.g., reagent grades, humidity levels) as per ’s guidelines for replicable protocols.
  • Provide raw spectral data and chromatograms in supplementary materials, adhering to ’s standards for transparency.
  • Cross-validate results using independent techniques (e.g., comparing NMR with X-ray crystallography if crystalline) .

Advanced Research Questions

Q. How can kinetic discrepancies in this compound reaction mechanisms be resolved under different catalytic systems?

Methodological Answer:

  • Perform comparative kinetic studies using Arrhenius plots to evaluate EaE_a under homogeneous (e.g., metal catalysts) vs. heterogeneous (e.g., solid acid) conditions, as in .
  • Use DFT calculations to model transition states and identify rate-limiting steps.
  • Address contradictions by isolating intermediates via quenching experiments or in-situ IR monitoring .

Q. What strategies reconcile conflicting thermal stability data (e.g., DSC vs. TGA) for this compound?

Methodological Answer:

  • Conduct simultaneous DSC-TGA to correlate decomposition events with mass loss. For example, notes azido compounds may exhibit exothermic decomposition (DSC) before significant mass loss (TGA).
  • Perform accelerated rate calorimetry (ARC) to assess autocatalytic behavior under adiabatic conditions.
  • Cross-reference with computational models (e.g., ReaxFF MD simulations) to predict decomposition pathways .

Q. How can 2′-azido RNA synthesis methodologies ( ) inform novel applications of this compound in bioconjugation?

Methodological Answer:

  • Adapt phosphoramidite chemistry ( ) for site-specific azide incorporation into peptides or glycine derivatives.
  • Utilize CuAAC ("click chemistry") or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate this compound with biomolecules (e.g., antibodies, fluorophores), as demonstrated in .
  • Validate conjugation efficiency via fluorescence quenching assays or MALDI-TOF .

Q. What frameworks (e.g., FINER criteria) guide hypothesis-driven research on this compound’s structure-activity relationships?

Methodological Answer:

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments:
  • Feasible : Prioritize synthetic routes with scalable yields (e.g., >70% yield as in ).
  • Novel : Explore understudied properties (e.g., redox behavior, ligand-binding affinity).
  • Relevant : Align with gaps in energetic materials or bioconjugation tools ().
    • Use PICO (Population, Intervention, Comparison, Outcome) to frame comparative studies (e.g., stability vs. analogous non-azido compounds) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in this compound’s spectroscopic data across studies?

Methodological Answer:

  • Replicate experiments under identical conditions (solvent, concentration, pH) to isolate variables.
  • Perform statistical outlier analysis (e.g., Grubbs’ test) on spectral datasets.
  • Publish raw data and analysis scripts in repositories to enable peer validation, per and ’s reproducibility guidelines .

Q. What peer-review strategies identify methodological flaws in this compound studies?

Methodological Answer:

  • Engage interdisciplinary reviewers to assess synthetic protocols (chemists) and thermodynamic data (material scientists).
  • Request negative controls (e.g., azide-free analogs) to confirm observed phenomena are azide-specific.
  • Apply ’s checklist: Evaluate confounding variables (e.g., moisture sensitivity) and external validity (e.g., scalability) .

Tables for Key Data

Parameter Value/Technique Reference
Activation energy (EaE_a)52.7 kJ mol1^{-1} (oxidation of DCHA)
Azide IR stretch~2100 cm1^{-1}
Thermal decomposition onset150–170°C (DSC/TGA)
Click chemistry yield>90% (CuAAC with alkynes)

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